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Compound of Interest

Compound Name:
8-Azaspiro[4.5]decan-2-ylmethyl

acetate

CAS No.: 2007921-09-5

Cat. No.: B2373871

Get Quote

Retrosynthetic Analysis & Strategy
The synthesis addresses two main challenges: constructing the quaternary spiro-center and

installing the acetoxymethyl group at the C2 position of the cyclopentane ring.

We adopt a Linear Functionalization Strategy starting from the commercially available or easily

accessible tert-butyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate. This ketone is converted to

the nitrile (preserving the ring count while installing the carbon handle), hydrolyzed to the acid,

reduced to the alcohol, and finally acetylated.

Strategic Pathway
Spiro-Core Construction: (If starting from scratch) Stobbe condensation of N-Boc-4-

piperidone.

C1-Homologation (Key Step): Conversion of the C2-ketone to a C2-nitrile using TosMIC (Van

Leusen reaction). This efficiently transforms the carbonyl C=O into a CH-CN methine.
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Functional Group Interconversion: Nitrile

Acid

Alcohol

Acetate.

Final Deprotection: Removal of the Boc group to yield the target salt.
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Caption: Retrosynthetic logic flow from N-Boc-4-piperidone to the final acetate target.

Experimental Protocol
Phase 1: Synthesis of the Spiro-Ketone Scaffold
(Note: If tert-butyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate [CAS: 1250994-14-9] is

purchased, skip to Phase 2.)

Objective: Construct the spiro[4.5]decane system via Stobbe condensation.

Condensation: To a solution of N-Boc-4-piperidone (10.0 g, 50 mmol) and diethyl succinate

(10.5 g, 60 mmol) in tert-butanol (100 mL), add potassium tert-butoxide (1.1 equiv) portion-

wise at 0°C. Stir at RT for 12 h. Acidify and extract to yield the half-ester.

Esterification & Cyclization: Reflux the crude half-ester in EtOH/H2SO4 to form the diester.

Treat the diester with NaH in toluene to effect Dieckmann cyclization.

Decarboxylation: Reflux the resulting beta-keto ester in aqueous DMSO/NaCl (Krapcho

conditions) or dilute H2SO4 to yield the ketone.

Yield: ~65% over 3 steps.
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Data: MS (ESI) m/z 254 [M+H]+.

Phase 2: Van Leusen Reductive Cyanation (Ketone
Nitrile)
Objective: Convert the C2 ketone to a C2 nitrile. This reaction installs the necessary carbon

atom on the ring.

Reagents:

tert-Butyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate (1, 5.0 g, 19.7 mmol)

TosMIC (p-Toluenesulfonylmethyl isocyanide) (4.6 g, 23.6 mmol)

Potassium tert-butoxide (t-BuOK) (5.3 g, 47.3 mmol)

1,2-Dimethoxyethane (DME) (Dry, 100 mL)

tert-Butanol (t-BuOH) (5 mL)

Procedure:

Preparation: In a flame-dried 250 mL round-bottom flask under N2, dissolve 1 and TosMIC in

anhydrous DME (100 mL).

Addition: Cool the mixture to 0°C. Add t-BuOK portion-wise over 15 minutes. The solution will

turn dark orange/brown.

Reaction: Add t-BuOH (5 mL). Allow the mixture to warm to room temperature (RT) and stir

for 16 hours. Monitor by TLC (Hexane/EtOAc 3:1); the ketone spot (Rf ~0.5) should

disappear, replaced by a lower Rf nitrile spot.

Workup: Quench with saturated NH4Cl solution (50 mL). Extract with EtOAc (3 x 50 mL).

Wash combined organics with brine, dry over Na2SO4, and concentrate.[1]

Purification: Flash chromatography (SiO2, 10-30% EtOAc in Hexanes) yields tert-butyl 2-

cyano-8-azaspiro[4.5]decane-8-carboxylate (2).
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Expected Yield: 70-80% (3.6 - 4.1 g).

Appearance: Pale yellow solid.

Phase 3: Hydrolysis and Reduction (Nitrile Alcohol)
Objective: Convert the nitrile to the primary alcohol.

Step 3A: Hydrolysis to Acid

Dissolve 2 (3.5 g) in Ethanol (30 mL) and 4M NaOH (15 mL).

Reflux at 85°C for 12 hours. (Monitor for disappearance of nitrile).

Cool, evaporate EtOH. Acidify aqueous layer to pH 3 with 1M HCl (carefully, keeping

temperature <10°C to avoid Boc removal).

Extract with DCM, dry, and concentrate to yield N-Boc-8-azaspiro[4.5]decane-2-carboxylic

acid (3).

Note: The acid is stable and can be used directly.

Step 3B: Reduction to Alcohol

Dissolve Crude Acid 3 (3.0 g) in anhydrous THF (50 mL) at 0°C.

Add Borane-THF complex (1.0 M, 15 mL, 1.5 equiv) dropwise.

Stir at RT for 4 hours.

Quench: Carefully add MeOH (10 mL) until bubbling ceases.

Workup: Concentrate, redissolve in EtOAc, wash with 1M NaHCO3 and brine.

Purification: Column chromatography (50% EtOAc/Hexanes) yields tert-butyl 2-

(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate (4).

Yield: ~85% from nitrile.
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CAS Verification: 1341039-86-8.

Phase 4: Acetylation and Deprotection
Objective: Acetylate the alcohol and remove the Boc group.

Step 4A: Acetylation

Dissolve Alcohol 4 (2.0 g, 7.4 mmol) in DCM (20 mL).

Add Pyridine (1.8 mL, 22 mmol) and DMAP (catalytic, 50 mg).

Add Acetic Anhydride (1.05 mL, 11.1 mmol) dropwise at 0°C.

Stir at RT for 2 hours.

Workup: Wash with 1M HCl (cold), sat. NaHCO3, and brine.[2] Dry and concentrate to yield

the N-Boc-acetate intermediate.

Step 4B: Boc-Deprotection

Dissolve the intermediate in DCM (10 mL).

Add TFA (5 mL) dropwise at 0°C. Stir for 1 hour at RT.

Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove excess TFA.

Salt Formation: Dissolve residue in minimal dry Et2O/EtOH and add 4M HCl in Dioxane.

Precipitate the salt or evaporate to yield the hydrochloride salt.

Final Product:8-Azaspiro[4.5]decan-2-ylmethyl acetate hydrochloride.

Data Summary & Validation
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Parameter Specification Notes

Formula C12H21NO2 (Free Base) MW: 211.30 g/mol

Appearance
White to off-white solid (HCl

salt)

Hygroscopic; store in

desiccator.

1H NMR (DMSO-d6)

δ 9.0 (br s, NH2+), 4.05 (d, 2H,

-CH2O-), 2.01 (s, 3H, Ac), 3.0-

3.3 (m, 4H, Piperidine), 1.4-1.8

(m, Spiro-CH2)

Diagnostic acetyl singlet at

~2.0 ppm.

MS (ESI) [M+H]+ = 212.16 Confirms parent mass.

Purity >95% (HPLC) Required for biological assays.

Critical Process Parameters (CPP) &
Troubleshooting
Troubleshooting Guide

Issue: Low yield in TosMIC reaction.

Cause: Water in DME or old t-BuOK.

Fix: Distill DME over Na/Benzophenone; use fresh sublimed t-BuOK.

Issue: Boc removal during Acid Hydrolysis (Phase 3A).

Cause: pH dropped too low or temperature too high during acidification.

Fix: Acidify to pH 3-4 exactly using Citric acid buffer instead of HCl if sensitive.

Issue: Incomplete Acetylation.

Cause: Steric hindrance (unlikely for primary alcohol) or wet pyridine.

Fix: Use dry pyridine; add catalytic DMAP (essential for speed).
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Safety Pathway

Safety Protocols

TosMIC Reagent:
Generates Isocyanides.

Use Fume Hood!

Borane-THF:
Flammable/H2 Gas.

Quench slowly.

TFA:
Corrosive/Volatile.

Wear chemically resistant gloves.
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Caption: Critical safety hazards associated with key reagents in this protocol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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